Cinnamylamine hydrochloride

Description

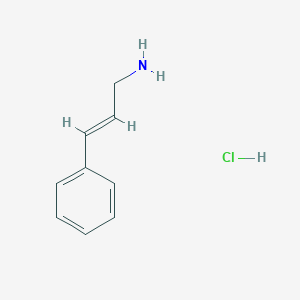

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJVYCBQGSIGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5586-89-0 | |

| Record name | 2-Propen-1-amine, 3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5586-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Derivatization Strategies

Amine Functional Group Reactivity

The primary amine group in cinnamylamine (B1233655) is a key site for a variety of chemical transformations. As a weak base and a good nucleophile, it readily engages in reactions with numerous electrophilic functional groups. libretexts.org

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of cinnamylamine allows it to act as a potent nucleophile, readily participating in nucleophilic substitution reactions. It can react directly with alkyl halides to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. msu.eduyoutube.com This sequential alkylation can sometimes be difficult to control, as the product amines (secondary and tertiary) are also nucleophilic and can compete with the starting material for the alkylating agent. libretexts.orgmsu.edulibretexts.org To achieve mono-alkylation, a large excess of the amine is often employed. msu.edu

Furthermore, cinnamylamine reacts rapidly with acid chlorides and acid anhydrides in a process known as acylation to yield stable amide derivatives. libretexts.orgyoutube.com This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid (HCl) byproduct. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the resulting amide is less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair with the adjacent carbonyl group. libretexts.org

| Reactant Class | Specific Reactant (Example) | Product Type | Reaction Notes |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide | Secondary, Tertiary, or Quaternary Ammonium Salt | Reaction can proceed through multiple alkylations. youtube.com |

| Acid Chloride | Acetyl Chloride | Amide | Forms a stable amide bond; typically run with a base. libretexts.org |

| Acid Anhydride | Acetic Anhydride | Amide | High-yield reaction, common for amine derivatization. libretexts.org |

| Sulfonyl Chloride | Toluenesulfonyl Chloride | Sulfonamide | Forms a stable sulfonamide, often used in medicinal chemistry. libretexts.org |

Formation of Imine Intermediates

Cinnamylamine, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This condensation reaction is reversible and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is typically catalyzed by acid, with the optimal rate of formation occurring at a pH of approximately 5. libretexts.orglibretexts.org At excessively low pH, the amine becomes protonated into its non-nucleophilic ammonium form, while at high pH, there is insufficient acid to protonate the hydroxyl intermediate, which is necessary for its elimination as water. libretexts.orglibretexts.org

The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group allows for the elimination of water, yielding a positively charged iminium ion. libretexts.orgyoutube.com Deprotonation of the nitrogen atom gives the final imine product. libretexts.org Due to their susceptibility to hydrolysis, imines are often generated in situ for subsequent reactions. libretexts.orgnih.gov

| Carbonyl Compound | Product | Key Reaction Steps |

|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | Aldimine (Schiff Base) | 1. Nucleophilic attack by amine. libretexts.org 2. Formation of carbinolamine intermediate. libretexts.org 3. Elimination of water. libretexts.org 4. Deprotonation to form C=N bond. libretexts.org |

| Ketone (e.g., Acetone) | Ketimine (Schiff Base) |

Alkene Moiety Reactivity

The carbon-carbon double bond in the cinnamyl portion of the molecule is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This functionality allows for a range of addition and cyclization reactions.

Electrophilic and Nucleophilic Additions

The alkene in cinnamylamine can undergo electrophilic addition reactions where an electrophile breaks the π bond, leading to the formation of two new σ bonds. wikipedia.org Common reagents for these additions include halogens (X₂), hydrogen halides (HX), and water in the presence of an acid catalyst. wikipedia.org The reaction with hydrogen halides, for instance, proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide ion. savemyexams.comlasalle.edu

While less common for simple alkenes, nucleophilic additions can occur if the double bond is activated by an electron-withdrawing group, a scenario relevant to cinnamylamine derivatives. In such "Michael addition" or "conjugate addition" reactions, a nucleophile attacks the β-carbon of an α,β-unsaturated system. nih.gov This type of reactivity can be engineered in cinnamylamine derivatives where the phenyl group or other substituents render the alkene sufficiently electrophilic.

| Reaction Type | Reagent | Resulting Functional Group | Mechanism Type |

|---|---|---|---|

| Halogenation | Br₂ | Vicinal Dihalide | Electrophilic Addition |

| Hydrohalogenation | HBr | Alkyl Halide | Electrophilic Addition wikipedia.org |

| Hydration | H₂O, H⁺ catalyst | Alcohol | Electrophilic Addition wikipedia.org |

| Conjugate Addition | Thiol (RSH) | Thioether | Nucleophilic Addition nih.gov |

Cyclization Reactions

The structure of cinnamylamine lends itself to various cyclization strategies. Intramolecular reactions can be designed to form new ring systems. For example, derivatives of cinnamylamine, such as N-cinnamoyl-1-naphthylamines, have been shown to undergo cyclization when treated with strong acids like triflic acid to form complex heterocyclic structures. nih.govresearchgate.net Similarly, oxidative cyclization of related cinnamyl ethers can produce substituted tetrahydrofuran (B95107) derivatives. researchgate.net The formation of five-, six-, or seven-membered rings can also be achieved through the cyclo-condensation of related chalcone (B49325) structures with various nucleophilic reagents. nih.gov

Functionalization and Derivatization for Advanced Applications

The dual reactivity of the amine and alkene groups makes cinnamylamine a valuable scaffold for creating diverse derivatives with potential applications in various fields. Functionalization of the amine group is a common strategy in the development of new bioactive molecules, such as β-lactams, which are core structures in many antibiotics. researchgate.net Derivatization can also be employed to enhance analytical detection; for instance, modifying the amine or another functional group can improve sensitivity in mass spectrometry analysis of peptides and other biomolecules. dntb.gov.ua The ability to selectively modify either the amine or the alkene, or both, allows for the systematic synthesis of compound libraries for screening in drug discovery and materials science.

Polymerization Capabilities and Macromolecular Integration

While the direct homopolymerization of cinnamylamine hydrochloride is not extensively documented in scientific literature, its structural features—a primary amine and an allylic double bond—suggest potential pathways for its integration into macromolecular structures. The polymerization behavior of cinnamylamine can be inferred from studies on analogous compounds, such as allylamine (B125299) and other cinnamic derivatives.

The primary amine group in cinnamylamine offers a reactive site for various polymerization techniques, including polycondensation and addition reactions. For instance, primary amines are known to react with dicarboxylic acids or their derivatives to form polyamides. This approach could be utilized to incorporate the cinnamyl group as a pendant moiety on a polyamide backbone, thereby imparting specific functionalities to the resulting polymer.

Furthermore, the allylic double bond in the cinnamyl group presents an opportunity for chain-growth polymerization. However, the free-radical polymerization of allylic monomers is often challenging and typically results in polymers with low molecular weights. This is attributed to degradative chain transfer, a process where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, non-propagating radical.

In the case of cinnamylamine, the presence of the bulky phenyl group adjacent to the double bond could introduce significant steric hindrance, further impeding the polymerization process. Research on the radical copolymerization of cinnamic derivatives with more reactive vinyl monomers, such as acrylates and styrenics, has shown that while incorporation of the cinnamic monomer is possible, its reactivity is generally low. nih.gov

One strategy to overcome the challenges of direct polymerization is to first modify the cinnamylamine monomer to enhance its reactivity. For example, the amine group could be reacted with methacryloyl chloride to produce cinnamyl methacrylate (B99206). This methacrylate monomer, which is more amenable to radical polymerization, can then be homopolymerized or copolymerized with other monomers to create polymers with pendant cinnamyl groups. scielo.brscielo.br

The integration of cinnamylamine into macromolecular architectures can also be achieved through post-polymerization modification. In this approach, a pre-formed polymer with reactive functional groups, such as carboxylic acids or activated esters, can be reacted with cinnamylamine to attach the cinnamyl moiety to the polymer side chains.

Research Findings on Analogous Systems:

Studies on the free-radical polymerization of allylamine, a structural analog of cinnamylamine, have demonstrated that polymerization is feasible, particularly when the amine is in its salt form (e.g., hydrochloride). The protonation of the amine group reduces the propensity for chain transfer and allows for polymerization in aqueous media using water-soluble initiators. researchgate.net These findings suggest a potential route for the polymerization of this compound.

The table below summarizes the polymerization behavior of allylamine hydrochloride, which can serve as a model for predicting the behavior of this compound.

| Monomer | Polymerization Method | Initiator | Solvent | Key Findings |

|---|---|---|---|---|

| Allylamine Hydrochloride | Free-Radical Polymerization | 2,2′-Azobis(2-methylpropanediamine) dihydrochloride | Water | Successful polymerization to poly(allylamine hydrochloride), though molecular weights are typically moderate. researchgate.net |

Furthermore, research into the copolymerization of cinnamyl methacrylate with ethyl methacrylate has provided insights into the reactivity of cinnamyl-containing monomers.

| Comonomer 1 | Comonomer 2 | Polymerization Method | Initiator | Key Findings on Reactivity |

|---|---|---|---|---|

| Cinnamyl Methacrylate (CMA) | Ethyl Methacrylate (EMA) | Radical Copolymerization | 2,2'-Azobisisobutyronitrile (AIBN) | EMA is significantly more reactive than CMA, leading to copolymers richer in EMA units. The steric hindrance from the cinnamyl group is a key factor in its lower reactivity. scielo.br |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of cinnamylamine (B1233655) hydrochloride. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data regarding the chemical environment of each atom in the molecule.

In ¹H NMR, the protonated amine group (-NH3+) typically appears as a broad singlet at a downfield chemical shift, often in the range of 8.0-9.0 ppm, due to the deshielding effect of the positive charge and proton exchange. The aromatic protons of the phenyl group resonate in the 7.2-7.5 ppm region. The vinylic protons (C=C-H) of the propenyl chain are observed between 6.0 and 7.0 ppm, exhibiting characteristic coupling patterns (doublets and multiplets) that confirm their relative positions. The allylic protons (-CH2-N) are found further upfield, typically around 3.5-4.0 ppm, shifted downfield by the adjacent electron-withdrawing ammonium (B1175870) group.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. compoundchem.com The carbon atoms of the phenyl ring typically appear in the 125-140 ppm range. The vinylic carbons are found between 120-135 ppm, while the aliphatic methylene (B1212753) carbon adjacent to the nitrogen is observed around 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Cinnamylamine Hydrochloride This table presents typical, predicted chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Type | Predicted δ (ppm) | Multiplicity | Carbon Type | Predicted δ (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | Aromatic (C₆H₅) | 125 - 140 |

| Vinylic (-CH=CH-) | 6.0 - 7.0 | Multiplet | Vinylic (-CH=CH-) | 120 - 135 |

| Allylic (-CH₂-N) | 3.5 - 4.0 | Doublet | Allylic (-CH₂-N) | 40 - 50 |

| Ammonium (-NH₃⁺) | 8.0 - 9.0 | Broad Singlet | - | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum displays characteristic bands that confirm the key structural features of the molecule.

A prominent broad absorption band is typically observed in the 2800-3100 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt (-NH3+). The aromatic and vinylic C-H stretching vibrations appear just above 3000 cm⁻¹. The stretching vibration of the carbon-carbon double bonds (C=C) of the aromatic ring and the alkenyl chain are found in the 1450-1650 cm⁻¹ region. researchgate.netresearchgate.net Furthermore, a C-N stretching vibration can typically be identified in the 1020-1250 cm⁻¹ range. The presence of these specific absorption bands collectively provides strong evidence for the structure of this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium Salt (-NH₃⁺) | N-H Stretch | ~2800 - 3100 (broad) |

| Aromatic/Vinylic C-H | C-H Stretch | ~3000 - 3100 |

| Aromatic/Vinylic C=C | C=C Stretch | ~1450 - 1650 |

| Aliphatic C-N | C-N Stretch | ~1020 - 1250 |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural details through fragmentation analysis. wikipedia.org For cinnamylamine, the molecular ion peak [M]+• would be observed at m/z 133, corresponding to the free base (C₉H₁₁N).

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process is driven by the formation of a stable, resonance-stabilized cation. For cinnamylamine, alpha-cleavage would involve the loss of a phenylvinyl radical (C₈H₇•) to produce a prominent fragment ion at m/z 30 ([CH₂=NH₂]⁺). Another possible fragmentation is the loss of an aminoethyl radical (•CH₂NH₂) to yield a tropylium-like cation at m/z 91 ([C₇H₇]⁺), a common fragment for compounds containing a benzyl (B1604629) group.

High-Resolution Mass Spectrometry for Reaction Products

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. alliedacademies.org In the context of synthesizing or analyzing this compound, HRMS is invaluable for confirming the identity of the desired product and distinguishing it from potential impurities or byproducts that may have the same nominal mass but different elemental formulas. This capability is crucial for quality control and reaction monitoring in pharmaceutical analysis. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. asianjpr.com A common approach involves reversed-phase chromatography, where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. chemmethod.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape and retention for the amine. orientjchem.org Detection is commonly performed using a UV detector, as the aromatic ring in cinnamylamine provides strong chromophoric activity. researchgate.netresearchgate.net

Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC) and LC-MS

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) compared to traditional HPLC, resulting in significantly faster analysis times, higher resolution, and improved sensitivity. coresta.org This enhanced separation efficiency is particularly useful for resolving closely related impurities.

Coupling UPLC with mass spectrometry (LC-MS) creates a highly powerful analytical tool. waters.com This hyphenated technique provides both chromatographic separation and mass identification for each eluted component. nih.gov UPLC-MS is especially valuable for impurity profiling, where it can be used to separate, identify, and quantify unknown degradation products or synthesis-related impurities, even at very low levels. lcms.cz The high sensitivity and specificity of LC-MS make it an indispensable method in modern pharmaceutical analysis. unizar.es

Crystallographic Studies and Solid State Analysis

X-ray Crystallography for Precise Molecular Structure Determination

No publicly available single-crystal X-ray diffraction data for cinnamylamine (B1233655) hydrochloride could be located. This technique is essential for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles within the crystal lattice. Without such a study, a definitive molecular structure determination remains elusive.

A detailed analysis of the crystal packing and intermolecular forces, such as hydrogen bonding or van der Waals interactions, is contingent on the availability of crystallographic data. As no structural information was found, a discussion on how cinnamylamine hydrochloride molecules arrange themselves in the solid state and the nature of the interactions between them cannot be provided.

The existence of different isomers (e.g., cis/trans) or polymorphs (different crystal structures of the same compound) of this compound can be confirmed and characterized through crystallographic studies. The current search did not yield any information regarding the isolation and structural analysis of any specific isomers or polymorphs of this compound.

Powder Diffraction for Material Characterization

While powder X-ray diffraction (PXRD) is a common technique for characterizing polycrystalline materials, no specific PXRD patterns or related analytical data for this compound were found in the searched literature. Such data would be crucial for phase identification and quality control of the bulk material.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations are foundational to computational chemistry, providing a detailed description of the electronic structure of a molecule. These methods can be broadly categorized into ab-initio, Density Functional Theory (DFT), and semi-empirical methods.

Ab-initio methods are derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) theory is a primary example, though it approximates the electron-electron interactions. More advanced ab-initio methods can provide very accurate results but are computationally expensive.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties.

While no specific DFT or ab-initio studies on cinnamylamine (B1233655) hydrochloride were found, research on the structurally similar 3-phenylpropylamine (3-PPA) provides a useful analogue. A study on 3-PPA utilized HF, BLYP (Becke–Lee–Yang–Parr), and B3LYP (Becke-3–Lee–Yang–Parr) density functional methods with a 6-311++G(d,p) basis set to calculate its molecular geometry, as well as ¹H and ¹³C NMR chemical shifts. academie-sciences.fr The optimized structural parameters, including bond lengths, bond angles, and torsion angles, were determined using these methods, demonstrating the capability of DFT to predict molecular structures with high accuracy. academie-sciences.fr Such an approach for cinnamylamine hydrochloride would elucidate the geometry of the phenyl, allyl, and amine groups and the effects of protonation on the structure.

Table 1: Illustrative Data from DFT Calculations on a Related Compound (3-Phenylpropylamine)

| Calculated Property | Method | Basis Set | Result |

| Molecular Geometry | B3LYP | 6-311++G(d,p) | Optimized bond lengths and angles |

| ¹³C NMR Chemical Shift | B3LYP | 6-311++G(d,p) | Calculated shifts for each carbon atom |

| ¹H NMR Chemical Shift | B3LYP | 6-311++G(d,p) | Calculated shifts for each hydrogen atom |

This table is illustrative of the types of data that would be generated from a DFT study of this compound, based on findings for 3-phenylpropylamine. academie-sciences.fr

Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de This makes them significantly faster than ab-initio or DFT methods, allowing for the study of larger molecular systems. mpg.de Common semi-empirical methods include MNDO, AM1, and PM3, which are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.denih.gov

These methods are particularly useful for initial explorations of molecular properties and for systems where higher-level theories are computationally prohibitive. mpg.de For this compound, semi-empirical methods could be employed to perform a rapid preliminary conformational analysis or to estimate electronic properties like ionization potential and electron affinity. However, the accuracy of semi-empirical methods is highly dependent on the parameterization for the specific atoms involved. uni-muenchen.de

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules. These methods provide insights into the conformational landscape and thermodynamic properties of a system over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com Identifying the most stable conformers is crucial as the conformation of a molecule often dictates its biological activity and physical properties.

A computational conformational analysis of this compound would involve mapping the potential energy surface by systematically rotating the single bonds, particularly the C-C bonds of the propyl chain and the C-N bond. This would reveal the low-energy conformers and the energy barriers between them. While no such study is available for this compound, computational investigations on other flexible molecules demonstrate the importance of this analysis. ijpsr.com For instance, the study of dienamine and catalyst conformations in asymmetric aminocatalysis highlights how different isomers' energies can be assessed to understand reaction accessibility. nih.gov

Computational methods are adept at predicting molecular structures and thermochemical properties such as enthalpy of formation, entropy, and heat capacity. For this compound, geometry optimization using DFT or ab-initio methods would yield a precise three-dimensional structure of its most stable conformer.

Following geometry optimization, frequency calculations can be performed to confirm that the structure is a true minimum on the potential energy surface and to compute thermochemical properties. These calculations are essential for understanding the stability and thermodynamics of the molecule. While specific thermochemical data for this compound from computational studies is unavailable, these methods are routinely used to generate such data for a wide range of organic molecules.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. purdue.edu

For this compound, computational studies could investigate various reactions, such as its synthesis, degradation, or metabolic pathways. For example, a computational study on the biosynthesis of cinnamylamine from cinnamic acid mentions the use of quantum chemical studies to understand the omega-transaminase reaction mechanism, which is involved in the conversion of cinnamaldehyde (B126680) to cinnamylamine. nih.gov A detailed computational investigation of this reaction would involve locating the transition state structures and calculating the activation energies, thereby providing a deeper understanding of the catalytic process.

Furthermore, studies on the decomposition mechanisms of related amines, such as propylamine, have been conducted using DFT and CBS-QB3 calculations. nih.gov These studies explore different mechanistic pathways, calculate thermodynamic functions, and determine activation parameters, showcasing the potential of computational chemistry to unravel complex reaction mechanisms. nih.gov

Transition State Analysis and Reaction Kinetics

A comprehensive search of scholarly articles and chemical databases did not yield specific studies focused on the transition state analysis or reaction kinetics of this compound. Computational studies on analogous systems, such as the chlorination of amines by hypochlorous acid, have explored transition states and the influence of solvent effects on reaction barriers. These studies utilize methods like density functional theory (DFT) to model the reaction pathways. However, these findings are general to the functional group and have not been specifically applied to or validated for the this compound molecule.

Energetic Landscape Mapping

Similarly, there is a lack of published research detailing the energetic landscape mapping for this compound. This type of analysis is fundamental to understanding the potential energy surface of a molecule and identifying the most stable conformations and the energy barriers between them. Without such studies, a detailed, quantitative understanding of the molecule's conformational preferences and reactive sites remains speculative.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

SAR Analysis for Cinnamylamine (B1233655) Derivatives

SAR studies investigate how modifications to a molecule's structure influence its biological activity, providing qualitative insights into the chemical features essential for a desired effect.

While specific studies directly investigating the influence of the linker and the double bond in cinnamylamine derivatives are limited, insights can be drawn from related cinnamoyl compounds. The propenyl linker between the phenyl ring and the amine group is a key structural feature. Its length, rigidity, and the presence of the double bond are critical for orienting the functional groups correctly for interaction with biological targets.

The double bond in the cinnamoyl backbone contributes to the planarity and conformational rigidity of the molecule. Saturation of this double bond to a single bond would increase the flexibility of the linker, potentially altering the spatial arrangement of the phenyl and amine moieties and thereby affecting the binding affinity to target receptors or enzymes. The trans configuration of the double bond is typically the more stable and biologically active isomer for many cinnamic acid derivatives, suggesting that this stereochemistry is likely important for cinnamylamine analogs as well.

Modifications to the linker, such as extension or insertion of different chemical groups, could significantly impact the biological profile. For instance, introducing a flexible ether or a rigid amide linkage in place of the propenyl chain would alter the distance and rotational freedom between the key pharmacophoric features, likely leading to a change in biological activity.

The nature, position, and electronic properties of substituents on the phenyl ring of cinnamylamine derivatives play a pivotal role in modulating their biological activity. Studies on structurally related cinnamoyl piperidinyl acetate (B1210297) derivatives as cholinesterase inhibitors have provided valuable insights into these effects.

Table 1: Influence of Phenyl Ring Substituents on the Biological Activity of Cinnamoyl Derivatives

| Position | Substituent | Electronic Effect | Observed Activity Influence |

| Ortho (2-position) | Chloro (-Cl) | Electron-withdrawing | Potent activity, likely due to favorable electrostatic interactions. |

| Ortho (2-position) | Bromo (-Br) | Electron-withdrawing | Reduced potency, potentially due to steric hindrance. |

| Meta (3-position) | Fluoro (-F) | Electron-withdrawing | Enhanced activity, attributed to inductive effects. |

| Meta (3-position) | Nitro (-NO₂) | Strong electron-withdrawing | Good activity, possibly by increasing the electron deficiency of the ring. |

| Meta (3-position) | Methoxy (-OCH₃) | Electron-donating | Moderate activity, suggesting unfavorable interactions at this position. |

| Para (4-position) | Chloro (-Cl) | Electron-withdrawing | Lower activity compared to ortho- and meta-isomers. |

| Para (4-position) | Bromo (-Br) | Electron-withdrawing | Lower activity compared to ortho- and meta-isomers. |

| Para (4-position) | Methoxy (-OCH₃) | Electron-donating | Moderate activity. |

| Para (4-position) | Ethoxy (-OCH₂CH₃) | Electron-donating | Moderate activity, with slight improvement over methoxy, possibly due to increased hydrophobicity. |

Generally, electron-withdrawing groups at the ortho and meta positions tend to enhance the activity of cinnamoyl derivatives in certain biological assays. This suggests that a more electron-deficient aromatic ring may be favorable for interaction with the target. Conversely, bulky substituents, particularly at the ortho position, can lead to a decrease in activity due to steric hindrance, which prevents the molecule from adopting an optimal conformation for binding. The position of the substituent is also critical, with para substitution often resulting in lower activity compared to ortho or meta substitution for certain biological targets.

QSAR Model Development for Predictive Activity

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of novel, unsynthesized molecules.

The development of a predictive QSAR model begins with the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. For a series of bioactive compounds, these descriptors are correlated with their experimentally determined biological activities using statistical methods like multiple linear regression (MLR).

For N-aryl derivatives with activity towards Alzheimer's disease targets, key molecular descriptors have been identified. These include:

AlogP98: A measure of hydrophobicity.

Wiener index: A topological descriptor related to the branching of the molecule.

Kappa-1-AM: A molecular shape descriptor.

Dipole-Mag: The magnitude of the dipole moment, reflecting the molecule's polarity.

CHI-1: A connectivity index related to the degree of branching.

A hypothetical QSAR model for a series of cinnamylamine derivatives might take the form of a linear equation:

Log(Activity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ*(Descriptorₙ)

Where the coefficients (c₁, c₂, etc.) indicate the positive or negative contribution of each descriptor to the biological activity.

A crucial step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive capability. Validation is typically performed using both internal and external methods.

Internal Validation: This is often done using a cross-validation technique, such as leave-one-out (LOO), where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The quality of the internal validation is assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used in model development. The model's ability to predict the activity of the compounds in the test set is then evaluated. The predictive power is often measured by the predictive correlation coefficient (R²_pred).

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for external test set) | Measures the external predictive ability of the model for new data. | > 0.5 |

| F-test (Fischer's test value) | Indicates the statistical significance of the regression model. | High value |

| RMSE (Root Mean Square Error) | Measures the deviation between predicted and observed values. | Low value |

A statistically robust and validated QSAR model can be a powerful tool in drug discovery, enabling the virtual screening of large compound libraries and guiding the design of new cinnamylamine derivatives with potentially enhanced biological activity.

Interaction Studies with Biological Systems in Vitro Research Focus

Enzyme Interaction and Mechanistic Inhibition Studies

The biological activity of cinnamylamine (B1233655) derivatives is frequently attributed to their ability to interact with and inhibit various enzymes. A combination of computational and experimental approaches has provided insight into these interactions.

Molecular Docking Analysis of Cinnamylamine Derivatives with Enzymes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. Studies on cinnamylamine derivatives have utilized this method to understand their interaction with several key enzymes, most notably monoamine oxidase B (MAO-B), a crucial enzyme in neurotransmitter metabolism.

In one study, a series of indole-based phenylallylidene derivatives, which incorporate a cinnamyl pharmacophore, were docked against the crystal structure of human MAO-B (PDB ID: 2V5Z) nih.govresearchgate.netnih.govrcsb.orgebi.ac.ukrcsb.org. The lead compound, IHC3, demonstrated a high docking score of -11.061 kcal/mol nih.gov. The analysis revealed that the compound fits within both the entrance and substrate cavities of the enzyme nih.govmdpi.com. The docking pose indicated that the NH group of the isatin (B1672199) portion of the molecule forms a hydrogen bond with the amino acid residue Cys172, mediated by a water molecule. Furthermore, the compound was stabilized by numerous hydrophobic interactions with surrounding residues nih.gov.

Table 1: Key Molecular Interactions of Compound IHC3 with MAO-B Active Site Residues

| Interaction Type | Interacting Residue(s) |

| Hydrogen Bond (via water) | Cys172 |

| Hydrophobic Interactions | Tyr435, Phe343, Tyr398, Met341, Leu328, Tyr326, Ile316, Leu167, Phe168, Leu164, Leu171 |

| Polar Interactions | Gln206 |

Docking studies have also been performed on cinnamyl derivatives against other enzymes, such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism nih.govmdpi.comresearchgate.netnih.govresearchgate.net. These computational analyses support the potential for these compounds to bind to the active sites of these enzymes, with binding energies indicating stable interactions mdpi.com. For example, studies on rhodanine-based derivatives have explored their binding to α-glucosidase, revealing competitive inhibition mechanisms researchgate.net.

In Vitro Enzymatic Assays

Experimental in vitro assays are essential to validate the predictions from molecular docking and to quantify the inhibitory potency of the compounds. Cinnamylamine derivatives have been tested against a range of enzymes.

Monoamine Oxidase (MAO) Inhibition: Consistent with docking studies, certain indole-based cinnamyl derivatives have shown potent and selective inhibition of MAO-B. Compound IHC3 exhibited a half-maximal inhibitory concentration (IC50) of 1.672 µM against MAO-B, with a high selectivity index (>23.92) over MAO-A nih.govresearchgate.net. Further kinetic analysis determined that IHC3 is a reversible and competitive inhibitor of MAO-B, with an inhibition constant (Ki) of 0.51 ± 0.15 μM nih.govresearchgate.net. This reversible nature is a desirable trait in drug design, as it can reduce the potential for long-lasting side effects associated with irreversible inhibitors researchgate.netdu.ac.injuniperpublishers.comnih.gov.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: AChE and BChE are key enzymes in the cholinergic system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Some cinnamyl-related derivatives have been evaluated for their ability to inhibit these enzymes researchgate.netmdpi.comresearchgate.netnih.govnih.gov. Studies have reported IC50 values in the micromolar range, indicating that these compounds can act as dual inhibitors of both AChE and BChE, a strategy considered beneficial for certain neurological conditions mdpi.com.

α-Glucosidase and α-Amylase Inhibition: Several studies have documented the inhibitory effects of cinnamyl derivatives on α-glucosidase and α-amylase. These enzymes play a critical role in the digestion of carbohydrates, and their inhibition can help manage postprandial hyperglycemia nih.govnih.gov. Kinetic studies of certain derivatives have shown them to be competitive or mixed-type inhibitors of these enzymes mdpi.comresearchgate.net.

Table 2: In Vitro Inhibitory Activity of Selected Cinnamylamine Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Type of Inhibition |

| Indole-based Phenylallylidene (IHC3) | MAO-B | 1.672 | 0.51 | Reversible, Competitive |

| Rhodanine-based Derivatives | α-Glucosidase | 4.76 | 0.54 | Competitive |

| Khellactone Coumarins | AChE | 9.28 | 5.98 | Reversible, Mixed-type |

| Khellactone Coumarins | BChE | 7.22 | 4.16 | Reversible, Mixed-type |

Investigations into Neurotransmitter System Interactions (Preclinical Models)

The enzymatic inhibition data provides a direct link to the interaction of cinnamylamine derivatives with neurotransmitter systems. The inhibition of MAO-B is particularly significant, as this enzyme is primarily responsible for the degradation of dopamine (B1211576). By inhibiting MAO-B, these compounds can effectively increase the concentration of dopamine in the brain, a mechanism central to the treatment of neurodegenerative diseases.

Preclinical research also suggests that the pharmacological profile of cinnamyl derivatives is not limited to monoamine systems. Some related compounds have been found to interact with other crucial neurotransmitter receptors, including γ-aminobutyric acid type A (GABA-A) and N-methyl-D-aspartate (NMDA) receptors nih.govnih.gov. This suggests that these derivatives may possess a multi-target mechanism of action, potentially influencing both inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission. These interactions are typically investigated in preclinical models using receptor binding assays and electrophysiological studies on neuronal cells.

Mechanistic Studies of Biological Activity of Cinnamylamine Derivatives

Mechanistic studies aim to define how a compound exerts its biological effect at a molecular level. For cinnamylamine derivatives, the primary mechanism elucidated through in vitro research is specific and often reversible enzyme inhibition du.ac.inteachmephysiology.com.

The nature of this inhibition is a key aspect of their mechanism. For instance, the determination that a derivative acts as a competitive inhibitor of MAO-B indicates that it directly competes with the natural substrate (e.g., dopamine) for binding to the enzyme's active site nih.govresearchgate.net. In contrast, a mixed-type inhibition, as seen with α-glucosidase, suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic turnover mdpi.com. The reversibility of the inhibition implies that the compound binds non-covalently to the enzyme, allowing for the restoration of enzyme activity once the compound is cleared researchgate.netnih.gov. This is a critical distinction from irreversible inhibitors, which form a permanent covalent bond with the enzyme juniperpublishers.com.

Electrochemical Investigations of Cinnamylamine Hydrochloride and Its Derivatives

Electrochemical Behavior and Redox Properties

The electrochemical behavior of cinnamylamine (B1233655) hydrochloride is fundamentally linked to the redox properties of the amine functional group. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons in a non-bonded orbital. This lone pair makes amines relatively easy to oxidize electrochemically. The oxidation process typically involves the transfer of an electron from the nitrogen atom to the electrode surface, resulting in the formation of an aminium radical cation.

The general mechanism for the anodic oxidation of a primary amine, such as cinnamylamine, can be described as an initial one-electron transfer to form a radical cation. This is often the potential-determining step. The stability and subsequent reaction pathways of this radical cation are influenced by the molecular structure and the reaction medium. For tertiary alkyl- and aralkyl-amines studied in aqueous alkaline solutions, a single oxidation wave is typically observed, and the oxidation peak potentials can be correlated with structural and electronic effects, such as those described by Hammett σ values for substituted derivatives. rsc.org The transition state in this rate-determining step is thought to resemble the aminium radical, where the nitrogen atom undergoes rehybridization from sp³ toward sp². rsc.org

Cyclic Voltammetry and Linear Sweep Voltammetry Studies

Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are powerful electroanalytical techniques used to investigate the redox behavior of chemical species. ossila.comcam.ac.ukgamry.com In a typical LSV experiment, the potential applied to a working electrode is scanned linearly in one direction, and the resulting current is measured. cam.ac.ukwikipedia.org CV extends this by reversing the scan direction after reaching a set potential, allowing for the study of both oxidation and reduction processes and the stability of electrochemically generated species. ossila.com

For cinnamylamine hydrochloride, these techniques would be employed to determine its oxidation potential, understand the kinetics of the electron transfer process, and investigate the reaction mechanism. A hypothetical cyclic voltammogram for the oxidation of this compound at a glassy carbon electrode would likely exhibit a single, irreversible anodic peak in the forward scan. The absence of a corresponding cathodic peak on the reverse scan would confirm the irreversible nature of the oxidation process, indicating that the generated radical cation undergoes fast follow-up chemical reactions. ossila.com

The key parameters obtained from these studies include the peak potential (Ep) and the peak current (Ip). The peak potential provides information about the thermodynamics of the electron transfer, while the peak current is related to the concentration of the analyte and the kinetics of the reaction. Studies on the effect of scan rate (ν) on the peak current and potential can provide further mechanistic insights. For a diffusion-controlled process, the peak current (Ip) is expected to be proportional to the square root of the scan rate (ν¹/²).

Table 1: Illustrative Electrochemical Parameters from Voltammetric Studies of Various Amine Compounds

| Compound | Electrode | Technique | Peak Potential (V) | Process | Reference |

|---|---|---|---|---|---|

| Tertiary Amines | Glassy Carbon | LSV | Varies with substituent | Irreversible Oxidation | rsc.org |

| Diethylamine | Glassy Carbon | CV | ~0.7 V vs. Ag/AgCl | Catalytic Oxidation | mdpi.com |

| Triethylamine | Glassy Carbon | CV | ~0.7 V vs. Ag/AgCl | Catalytic Oxidation | mdpi.com |

Electrochemical Reduction Mechanisms

The primary electrochemical process of interest for amines is oxidation. mdpi.comscispace.com The mechanism generally proceeds as follows:

Initial Electron Transfer: The amine undergoes a one-electron oxidation at the anode to form an aminium radical cation.

Deprotonation: The highly acidic radical cation rapidly loses a proton from either the nitrogen atom or the α-carbon. Deprotonation from the α-carbon is common and leads to the formation of a carbon-centered α-amino radical.

Further Reactions: The α-amino radical is a versatile intermediate. It can be further oxidized at the electrode surface to form an iminium ion, or it can participate in coupling or rearrangement reactions. The iminium ion is susceptible to hydrolysis, which would yield an aldehyde (cinnamaldehyde in this case) and ammonia.

The specific pathway and final products depend heavily on the reaction conditions, including the electrode material, solvent, pH, and the structure of the amine itself. mdpi.com

Product Identification via Coupled Mass Spectrometry

To elucidate the precise reduction or, more likely, oxidation mechanism, identifying the reaction products is crucial. The online coupling of an electrochemical cell with a mass spectrometer (EC-MS) is a powerful technique for this purpose. antecscientific.comnews-medical.net In an EC-MS setup, the solution from an electrochemical flow cell is directly introduced into the ion source of a mass spectrometer. antecscientific.com This allows for the real-time detection and identification of electrochemically generated intermediates and final products as a function of the applied potential. news-medical.netyoutube.com

For the investigation of this compound, the effluent from the electrochemical cell where oxidation is occurring would be continuously analyzed by MS. By monitoring the mass-to-charge ratios (m/z) of the species in the solution, one could identify the products formed at specific potentials. For example, the oxidation of cinnamylamine (m/z 134.2 for the free base) could lead to the formation of cinnamaldehyde (B126680) (m/z 132.2) via an imine intermediate. EC-MS can detect these species, providing direct evidence for the proposed reaction pathway. This technique is particularly valuable for identifying short-lived intermediates that might not be detectable by offline methods. antecscientific.com

Applications in Electrochemical Sensor Development

The development of electrochemical sensors for the detection of amines is a significant area of research due to their importance in food quality control, environmental monitoring, and clinical diagnostics. nih.govnih.govacs.orgresearchgate.net An electrochemical sensor for this compound could be developed based on its oxidative electrochemical behavior. Such a sensor would typically consist of a working electrode modified to enhance sensitivity and selectivity towards the target analyte.

The principle of detection would involve applying a potential sufficient to oxidize cinnamylamine and measuring the resulting current, which would be proportional to its concentration. The key to a successful sensor lies in the design of the working electrode surface. Modifications can include the use of nanomaterials (e.g., carbon nanotubes, gold nanoparticles), conductive polymers, or enzymes to either catalyze the oxidation reaction or facilitate the preconcentration of the analyte at the electrode surface. nih.gov

Surface Characterization of Modified Electrodes (AFM, SEM)

The performance of a modified electrode is critically dependent on its surface morphology, which influences the active surface area, mass transport, and electron transfer kinetics. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are indispensable techniques for characterizing these surfaces. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the electrode surface, revealing details about its topography, porosity, and the distribution of modifying materials. For example, SEM could be used to visualize the dispersion of nanoparticles or the structure of a polymer film deposited on a glassy carbon electrode.

Atomic Force Microscopy (AFM): AFM offers a true three-dimensional profile of the surface at the nanoscale. mccrone.comcovalentmetrology.commccrone.com It can be used to quantify surface roughness and characterize the morphology of thin films or self-assembled monolayers. mccrone.com Unlike electron microscopy, AFM can be operated in air or liquid, allowing for in-situ characterization of the electrode under conditions relevant to the electrochemical experiment. mdpi.com Phase imaging in AFM can also provide contrast based on material properties like adhesion and stiffness, helping to distinguish different components in a composite modifier. mccrone.com

Table 2: Common Techniques for Characterizing Modified Electrode Surfaces

| Technique | Information Provided | Advantages |

|---|---|---|

| SEM | Surface topography, morphology, particle distribution | High resolution, large depth of field |

| AFM | 3D surface profile, roughness, phase separation | Nanoscale vertical resolution, minimal sample prep, can operate in liquid |

| XPS | Elemental composition, chemical states | Surface sensitive, provides chemical bonding information |

| EIS | Electron transfer resistance, interfacial properties | Provides kinetic and mechanistic information about the electrode-solution interface |

Optimization of Electrochemical Detection Parameters

To achieve the highest sensitivity and reliability for a newly developed electrochemical sensor, a thorough optimization of various experimental parameters is essential. researchgate.netmetrohm.comresearchgate.net This process involves systematically studying the influence of each parameter on the analytical signal (e.g., the peak current in voltammetry).

Key parameters that require optimization include:

Supporting Electrolyte and pH: The pH of the solution can significantly affect the redox potential and reaction kinetics of the analyte. The composition and concentration of the supporting electrolyte influence the solution's conductivity and can affect the electrochemical response.

Voltammetric Parameters: For techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), parameters such as pulse amplitude, pulse width, step potential, and frequency must be optimized to maximize the signal-to-background ratio. nih.gov

Accumulation Step: For stripping voltammetry techniques, the accumulation potential and accumulation time are critical. Optimizing these parameters allows for the preconcentration of the analyte onto the electrode surface, significantly lowering the detection limit.

Methodologies like "one-factor-at-a-time" (OFAT) or multivariate methods such as Response Surface Methodology (RSM) are often employed. nih.gov RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. It allows for the evaluation of the effects of multiple factors and their interactions, leading to a more efficient and comprehensive optimization than the OFAT approach. nih.gov

Applications in Materials Science and Polymer Chemistry Research

Integration into Polymer Matrices for Property Enhancement

The incorporation of cinnamylamine (B1233655) hydrochloride into existing polymer matrices is a research area focused on modifying and enhancing the intrinsic properties of materials. The amine hydrochloride group can engage in various intermolecular interactions, such as hydrogen bonding and ionic interactions, with polymer chains. These interactions can lead to significant improvements in the mechanical, thermal, and surface properties of the host polymer.

Research in this domain often investigates the effect of additives on material characteristics. For instance, studies on amino-functionalized polysilsesquioxanes have demonstrated that the presence of amine hydrochloride salt can influence surface properties like wettability, leading to enhanced antifogging capabilities researchgate.net. While not specific to cinnamylamine hydrochloride, this research provides a strong precedent for its potential applications. By integrating this compound, researchers can explore enhancements in properties such as:

Mechanical Strength: The strong interactions introduced by the salt can act as physical crosslinks, potentially increasing the tensile strength and modulus of the polymer.

Thermal Stability: The ionic nature of the hydrochloride salt can increase the energy required for polymer chain mobility, thereby raising the glass transition temperature (Tg) of the material.

Adhesion and Surface Energy: The polar amine and hydrochloride groups can significantly alter the surface energy of a polymer matrix, improving adhesion to other surfaces or altering its interaction with moisture.

These potential enhancements make this compound a candidate for developing advanced polymer blends and composites with tailored properties for specific applications.

Development of Functional Polymeric Materials

Functional polymers are designed to possess specific properties or to respond to external stimuli. Amine-functional polymers are a significant class of such materials due to the versatile reactivity of the amine group, making them valuable in biomedical, pharmaceutical, and coating applications polysciences.com. This compound can be a key ingredient in creating polymers with targeted functionalities.

One area of significant interest is the development of antimicrobial materials. The cinnamyl group is related to cinnamaldehyde (B126680), a compound known for its antimicrobial properties. By incorporating the cinnamylamine moiety into a polymer backbone or as a side chain, it is possible to create materials with inherent antimicrobial activity. Research on polymers containing cinnamaldehyde has shown that they can be effective in this regard mdpi.com. Similarly, a polymer derived from sulfanilamide (B372717) demonstrated that incorporating a bioactive molecule into a polymer chain can create a functional "polymeric drug" with enhanced antimicrobial effects nih.gov. This suggests a pathway for developing cinnamylamine-based polymers for applications in medical devices, food packaging, and coatings.

Furthermore, the amine group can be modified post-polymerization to introduce other functionalities. This chemical handle allows for the attachment of various molecules, including fluorescent dyes, targeting ligands for drug delivery, or crosslinking agents to form hydrogels nih.gov.

| Potential Functionality | Relevant Structural Component | Research Parallel |

| Antimicrobial Activity | Cinnamyl Group | Cinnamaldehyde-containing polymers mdpi.com |

| pH-Responsiveness | Amine Group | General behavior of polyamines |

| Post-Polymerization Modification | Primary Amine | Versatility of amine functional polymers polysciences.com |

Role as a Monomer or Precursor in Polymer Synthesis

Primary amines are fundamental monomers in the synthesis of a wide range of polymers, including polyamides, polyureas, and epoxies acs.orgacs.org. Cinnamylamine, as a primary amine, can act as a monomer (AA-type) in polymerization reactions. For example, it can react with di-epoxides in an amine-epoxy 'click' polymerization process to form poly(β-hydroxyl amine)s nih.gov. This type of reaction is often efficient, can be carried out in environmentally friendly solvents like water, and requires no catalyst nih.gov.

The use of the hydrochloride salt form can influence the polymerization process. In some syntheses, such as for polyurethanes, the formation of amine hydrochloride salts from the reaction of the amine starting material with hydrogen chloride (a by-product) can be an issue, leading to insoluble materials gla.ac.ukgla.ac.uk. However, in other contexts, the salt form can be used intentionally. For instance, the salt may be used to control reactivity or to facilitate handling of the monomer, with the free amine being liberated in situ by the addition of a base.

The synthesis process can be summarized as follows:

Monomer Preparation : Cinnamylamine is treated with hydrochloric acid to form the stable, solid this compound.

Polymerization Reaction : The hydrochloride salt is reacted with a suitable co-monomer (e.g., a di-epoxide or a di-acyl chloride). A base is typically added to neutralize the HCl and free the reactive primary amine.

Polymer Formation : The reaction proceeds to form a new polymer chain incorporating the cinnamylamine structure, which imparts its specific chemical and physical properties to the final material.

This approach allows for the creation of novel polymers with the unique properties endowed by the cinnamyl group directly integrated into the polymer backbone.

Advanced Composites and Hybrid Materials Development

Advanced composites and hybrid materials are created by combining two or more distinct components to achieve synergistic properties that are superior to the individual constituents tgjonesonline.co.ukdoolittlesco-op.ca. This compound can be utilized in the development of such materials, particularly in the organic matrix phase.

One promising application is in the creation of antimicrobial hybrid materials. Research has shown that amine-containing polymer matrices can be used to stabilize nanoparticles, such as silver (Ag), to create composites with potent antimicrobial activity nih.gov. A hyperbranched polyamine matrix can effectively embed and stabilize Ag nanoparticles, and the resulting hybrid material exhibits significant activity against bacteria nih.gov. This compound could be integrated into such a polymer matrix to contribute its own antimicrobial properties, potentially leading to a synergistic effect with the nanoparticles.

The development of these materials involves the strategic combination of an organic polymer phase with an inorganic or metallic functional component.

| Component | Role in Hybrid Material | Example |

| Polymer Matrix (containing Cinnamylamine) | Host material, provides structural integrity and inherent functionality (e.g., antimicrobial) | Polyaminopropylalkoxysiloxanes nih.gov |

| Inorganic Nanoparticles | Functional filler providing properties like antimicrobial action, conductivity, or reinforcement | Silver (Ag) Nanoparticles nih.gov |

| Fiber Reinforcement | Enhances mechanical properties like strength and stiffness | Glass or Carbon Fibers |

Biosensor and Sensing Material Research

In the field of biosensors, polymers play a critical role as matrices for immobilizing biorecognition elements (like enzymes or antibodies) and as transducers for converting a biological response into a measurable signal nih.gov. Polymeric amine hydrochlorides are particularly well-suited for these applications.

A compelling example is the use of poly(allylamine hydrochloride) in an amperometric biosensor for detecting ethanol (B145695) mdpi.com. In this system, the polymer layer on the electrode surface enhances the accumulation of NADH (a product of the enzymatic reaction), leading to an increased oxidation current and thus a more sensitive measurement mdpi.com. Given the structural similarity, this compound could be polymerized and used in a similar fashion. The positively charged ammonium (B1175870) groups in the polymer chain can electrostatically attract negatively charged biomolecules or reaction products, concentrating them at the electrode surface and improving sensor performance.

The development of such a biosensor would involve:

Electrode Modification : A conductive polymer layer derived from this compound is deposited onto an electrode surface.

Biomolecule Immobilization : A specific enzyme or other biorecognition element is immobilized within or on the surface of the polymer matrix.

Detection : The sensor measures changes in current, potential, or impedance resulting from the interaction of the target analyte with the biorecognition element, a process enhanced by the properties of the functional polymer film nih.govmdpi.com.

The inherent properties of the cinnamylamine moiety could also be harnessed for direct chemical sensing of certain analytes that can interact with the phenyl or allyl groups.

Q & A

Q. What are the established synthetic routes for cinnamylamine hydrochloride, and how can its purity be validated?

this compound (trans-3-phenylallylamine hydrochloride) is synthesized via catalytic hydrogenation or reductive amination of cinnamaldehyde derivatives. Key steps include purification through recrystallization using ethanol or methanol. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λmax ~235–288 nm, typical for aromatic amines) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Residual solvents should be quantified via gas chromatography (GC) per ICH guidelines .

Q. What analytical methods are recommended for characterizing this compound in research settings?

- HPLC-UV/MS : For quantification and impurity profiling, using a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid).

- NMR (¹H/¹³C) : To confirm the presence of allylic protons (δ 5.2–6.5 ppm) and the hydrochloride salt (broad NH peak at δ 8–10 ppm).

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition patterns.

- Elemental Analysis : To verify stoichiometric Cl⁻ content (theoretical ~21.9%). Reference standards should follow protocols similar to those for pyridoxine hydrochloride and thiamine chloride .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

Implement quality-by-design (QbD) principles:

- Monitor reaction parameters (temperature, pH, catalyst loading) using process analytical technology (PAT).

- Validate intermediate stages via in-line Fourier-transform infrared (FTIR) spectroscopy.

- Compare retention times and mass spectra against a certified reference material (CRM), as done for guanidine hydrochloride and related amines .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility and stability be resolved?

Contradictions often arise from solvent polarity, pH, and temperature variations. Methodological solutions include:

- Solubility Studies : Use the shake-flask method in buffered solutions (pH 1–12) at 25°C and 37°C.

- Stability Testing : Employ accelerated stability protocols (40°C/75% RH) with HPLC monitoring. For photo-degradation, follow ICH Q1B guidelines using a xenon lamp.

- Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify outlier conditions, as demonstrated in studies on mecamylamine hydrochloride .

Q. What strategies are effective for pharmacological profiling of this compound in vitro?

- Receptor Binding Assays : Screen against adrenergic, dopaminergic, and serotoninergic receptors using radioligand displacement (e.g., [³H]-ligands).

- Cellular Toxicity : Use MTT assays in HEK-293 or HepG2 cells, with EC₅₀ calculations.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Reference protocols from anlotinib hydrochloride’s kinase inhibition studies .

Q. What experimental designs address formulation challenges for this compound in drug delivery systems?

- pH-Sensitive Hydrogels : Optimize crosslinking density (e.g., chitosan/alginate) using factorial design to enhance gastric retention, as modeled for metformin hydrochloride .

- Nanoparticle Encapsulation : Use solvent evaporation with PLGA polymers; characterize particle size (DLS) and drug loading (UV spectroscopy).

- In Vitro Release Kinetics : Apply the Korsmeyer-Peppas model to distinguish diffusion- vs. erosion-controlled release, referencing dorzolamide hydrochloride microsponge studies .

Data Interpretation and Validation

Q. How should researchers validate conflicting bioactivity data for this compound analogs?

- Dose-Response Reproducibility : Conduct triplicate experiments with positive/negative controls (e.g., clonidine for α₂-adrenergic activity).

- Orthogonal Assays : Confirm results using calcium flux assays if initial data from cAMP assays are inconsistent.

- Structural-Activity Relationships (SAR) : Compare analogs (e.g., tropicamide derivatives) to identify critical functional groups .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.